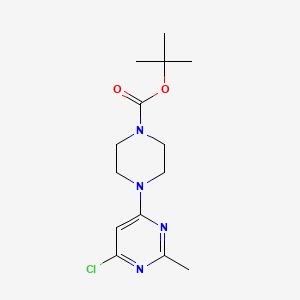
4-Fluoro-3-methylbenzotrifluoride
Vue d'ensemble
Description
4-Fluoro-3-methylbenzotrifluoride is a chemical compound with the CAS Number: 74483-52-6 . It has a molecular weight of 178.13 and is in liquid form . The IUPAC name for this compound is 1-fluoro-2-methyl-4-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-methylbenzotrifluoride is 1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, along with a methyl group.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoro-3-methylbenzotrifluoride are not available, benzotrifluorides have been used in various chemical reactions. For instance, they have been used in the preparation of 2-(4-methylphenyl) benzothiazole .Physical And Chemical Properties Analysis
4-Fluoro-3-methylbenzotrifluoride is a liquid . It has a molecular weight of 178.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available.Applications De Recherche Scientifique
General Use of 4-Fluoro-3-methylbenzotrifluoride
4-Fluoro-3-methylbenzotrifluoride is a chemical compound with the CAS Number: 74483-52-6 . It is commonly used in various scientific research applications .
Application in Bioconjugation
- Scientific Field: Bioanalytical Chemistry
- Summary of the Application: 4-Fluoro-3-nitrophenyl azide, a compound similar to 4-Fluoro-3-methylbenzotrifluoride, is used for biomolecule immobilization and bioconjugation . This process involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .
- Methods of Application: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .
- Results or Outcomes: The use of 4-fluoro-3-nitrophenyl azide has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Application in Fluorinated Metal-Organic Frameworks (F-MOFs)
- Scientific Field: Material Science
- Summary of the Application: Fluorinated Metal-Organic Frameworks (F-MOFs) are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
- Methods of Application: F-MOFs can be obtained by partial fluorination of the inorganic Secondary Building Units (SBU) based on polynuclear clusters and containing hydroxyl bridged μ2 or μ3 groups . The nature of a covalent C–F bond in terms of length, charge separation and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one so that the two classes of materials have different properties and they find various application fields .
- Results or Outcomes: The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
Application in Fluorinated Metal-Organic Frameworks (F-MOFs)
- Scientific Field: Material Science
- Summary of the Application: Fluorinated Metal-Organic Frameworks (F-MOFs) are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
- Methods of Application: F-MOFs can be obtained by partial fluorination of the inorganic Secondary Building Units (SBU) based on polynuclear clusters and containing hydroxyl bridged μ2 or μ3 groups . The nature of a covalent C–F bond in terms of length, charge separation and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one so that the two classes of materials have different properties and they find various application fields .
- Results or Outcomes: The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluoro-3-methylbenzoylchloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
As for future directions, while specific information for 4-Fluoro-3-methylbenzotrifluoride is not available, benzotrifluorides have been gaining attention in the field of organic synthesis . They are more environmentally friendly than many other organic solvents and are suitable for a wide range of chemistry including ionic, transition-metal catalyzed, and thermal reactions .
Propriétés
IUPAC Name |
1-fluoro-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPICZPCIWHHXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604453 | |
| Record name | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylbenzotrifluoride | |
CAS RN |
74483-52-6 | |
| Record name | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















